5,8,14-Eicosatrienoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

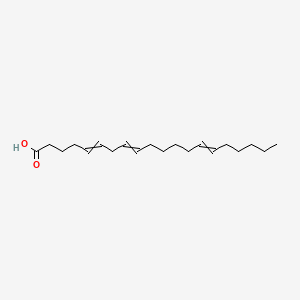

5,8,14-Eicosatrienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H34O2 and its molecular weight is 306.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Pathways and Metabolism

5,8,14-Eicosatrienoic acid is primarily derived from arachidonic acid through enzymatic pathways involving cytochrome P450 enzymes. These enzymes facilitate the conversion of this compound into various bioactive metabolites, including epoxyeicosatrienoic acids (EETs) and hydroxyeicosatrienoic acids (HETs).

Table 1: Key Metabolites Derived from this compound

| Metabolite | Function/Role |

|---|---|

| 14,15-Epoxyeicosatrienoic acid | Vasodilatory effects; involved in cardiovascular health |

| 12-Hydroxy-5,8,14-eicosatrienoic acid | Potential anti-inflammatory properties |

| Dihydroxyeicosatrienoic acids (DHETs) | Involved in insulin sensitivity and glucose metabolism |

Cardiovascular Health

Research indicates that metabolites of this compound play significant roles in cardiovascular function. For instance, EETs are known to induce vasodilation and may protect against ischemic injury by promoting blood flow and reducing vascular resistance. Studies have shown that EETs can modulate endothelial function and may contribute to the regulation of blood pressure.

Case Study: EETs and Hypertension

A study involving DOCA-salt hypertensive rats demonstrated that blockade of EET formation was associated with salt-sensitive hypertension, suggesting that EETs may have a protective role in maintaining vascular health .

Inflammation and Immune Response

Eicosanoids derived from this compound exhibit both pro-inflammatory and anti-inflammatory properties. The balance between these effects is crucial in managing conditions such as asthma and arthritis.

Research Findings

- Pro-inflammatory Effects : Certain derivatives like 12-hydroxy-5,8,14-eicosatrienoic acid have been implicated in promoting inflammatory responses.

- Anti-inflammatory Effects : Conversely, EETs have been shown to exert anti-inflammatory effects by inhibiting leukotriene synthesis in immune cells .

Metabolic Disorders

Emerging evidence suggests that this compound metabolites may influence metabolic processes related to insulin sensitivity and diabetes management. A case-cohort study indicated no significant association between total EET levels and diabetes risk; however, specific metabolites like 14,15-DHET were associated with lower plasma insulin levels .

Implications for Diabetes Management

The findings highlight the potential for targeting specific eicosanoid pathways in developing therapeutic strategies for managing type 2 diabetes.

Neurological Applications

EETs derived from this compound are also involved in neuroprotection. They have been shown to mediate vasodilation in cerebral vessels and may play a role in protecting against neurodegenerative conditions.

Research Insights

Studies suggest that EETs can reduce neuronal injury during ischemia by enhancing blood flow to affected areas . This property underscores their potential as therapeutic agents in stroke or traumatic brain injury scenarios.

Propiedades

Fórmula molecular |

C20H34O2 |

|---|---|

Peso molecular |

306.5 g/mol |

Nombre IUPAC |

icosa-5,8,14-trienoic acid |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13,15-16H,2-5,8-11,14,17-19H2,1H3,(H,21,22) |

Clave InChI |

MZHLWKPZCXLYSL-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC=CCCCCC=CCC=CCCCC(=O)O |

Sinónimos |

5,8,14-eicosatrienoic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.